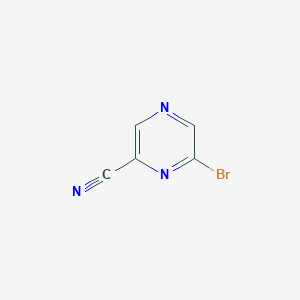

2-Bromo-6-cyanopyrazine

Descripción

Significance of Halogenated and Cyano-Substituted Pyrazine (B50134) Scaffolds in Contemporary Chemical Science

Halogenated and cyano-substituted pyrazine scaffolds are of substantial importance in modern chemical science, particularly in the fields of medicinal chemistry and materials science. The introduction of halogen atoms, such as bromine, into a pyrazine ring can significantly alter the molecule's physicochemical properties. wisdomlib.org Halogenation is known to enhance metabolic stability and lipophilicity, which can improve the pharmacokinetic profile of drug candidates. wisdomlib.org

The cyano group (-C≡N) is a versatile functional group that serves as a key precursor for a variety of other functionalities, including amines, carboxylic acids, and amides, through reactions like reduction and hydrolysis. wisdomlib.org Compounds containing cyano groups are recognized as important precursors for pharmaceuticals and other heterocyclic compounds, exhibiting a wide range of biological activities. wisdomlib.org The presence of both a halogen and a cyano group on a pyrazine ring, as in 2-Bromo-6-cyanopyrazine, creates a multifunctional scaffold with distinct reactivity at different positions, allowing for selective chemical modifications. This dual functionality makes such scaffolds highly valuable for constructing complex molecules with potential therapeutic applications. innospk.com Pyrazine derivatives, in general, are known to possess a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govmdpi.com

Historical Context and Evolution of Pyrazine Functionalization Strategies

The functionalization of pyrazine rings has evolved significantly over the years, driven by the need for new compounds in various applications. Early methods for preparing pyrazine derivatives often involved harsh reaction conditions and offered limited control over regioselectivity. For instance, the synthesis of 2-cyanopyrazine, a precursor to this compound, historically involved methods like the ammoxidation of 2-methylpyrazine, which required specific catalysts and high temperatures, with early yields being as low as 51%. google.com

Over time, more sophisticated and efficient strategies have been developed. The advent of transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, has revolutionized the ability to introduce a wide array of substituents onto the pyrazine core with high precision. Additionally, directed ortho-metalation (DoM) has emerged as a powerful technique for the regioselective functionalization of pyrazine rings. acs.org This method utilizes a directing group to guide a metalating agent to a specific adjacent position, allowing for the introduction of various electrophiles. acs.orgresearchgate.net

The synthesis of 2-cyanopyrazine has also seen improvements, with modern methods employing palladium catalysts to facilitate the cyanation of 2-bromopyrazine, offering milder reaction conditions and higher yields. google.com The development of these advanced synthetic methodologies has been crucial for accessing complex and highly functionalized pyrazine derivatives like this compound, thereby expanding their utility in research and development. scholaris.ca

Current Challenges and Opportunities in the Synthesis and Application of this compound

Despite advancements in synthetic chemistry, challenges remain in the synthesis and application of this compound. One of the primary challenges is achieving high regioselectivity during the synthesis, particularly when introducing multiple substituents onto the pyrazine ring. researchgate.net The synthesis of many specialized heterocyclic compounds can be complex, sometimes requiring high temperatures and pressures, which can be demanding for industrial-scale production. georgiasouthern.edu

However, these challenges also present significant opportunities. The unique reactivity of this compound makes it a versatile intermediate for the synthesis of novel compounds. The bromine atom can be readily displaced by various nucleophiles or participate in cross-coupling reactions, while the cyano group can be transformed into other functional groups. This allows for the creation of diverse molecular libraries for drug discovery and materials science applications. For example, cyanopyridine scaffolds, which share structural similarities, have been identified as promising inhibitors of enzymes like indoleamine-2,3-dioxygenase 1 (IDO1), a target in cancer therapy. tandfonline.comresearchgate.net The development of more efficient and sustainable synthetic routes to this compound and its derivatives remains an active area of research, with the potential to unlock new applications in various scientific fields. scholaris.ca

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-bromopyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrN3/c6-5-3-8-2-4(1-7)9-5/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDKRPNGGXLBOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40671910 | |

| Record name | 6-Bromopyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859064-02-1 | |

| Record name | 6-Bromopyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromopyrazine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Bromo 6 Cyanopyrazine

Strategic Approaches for Regioselective Functionalization of the Pyrazine (B50134) Core

The electron-deficient nature of the pyrazine ring presents unique challenges and opportunities for its functionalization. Strategic activation and the use of specific reagents are necessary to control the position of incoming substituents.

Bromination Protocols for Pyrazine Derivatives

Regioselective bromination is a key step in the synthesis of 2-bromo-6-cyanopyrazine. Direct bromination of the pyrazine ring can be challenging and may lack selectivity. A more controlled approach involves the activation of the pyrazine ring through N-oxidation. The resulting pyrazine N-oxide can then be halogenated at the C2 position under mild conditions. acs.org

One effective method employs p-toluenesulfonic anhydride (B1165640) (Ts₂O) as an activator and a nucleophilic bromide source like tetrabutylammonium (B224687) bromide (TBABr). nih.gov This approach avoids harsh reagents such as bromine (Br₂) or phosphorus oxybromide (POBr₃) and produces C2-brominated products with high regioselectivity and in good to excellent yields. acs.orgnih.gov This method can be integrated into a one-pot oxidation and bromination sequence, enhancing procedural efficiency. nih.gov For unsymmetrical pyrazine N-oxides, this type of protocol provides practical access to various 2-halo-substituted pyridines and related heterocycles, which are valuable pharmaceutical intermediates. acs.org

| Starting Material | Brominating Agent / Conditions | Product | Yield |

| Pyrazine N-oxide Derivative | p-Toluenesulfonic anhydride (Ts₂O), Tetrabutylammonium bromide (TBABr) | 2-Bromopyrazine Derivative | Moderate to Excellent |

| Fused Pyridine (B92270) N-Oxide | Methyltrioxorhenium/Urea Hydrogen Peroxide (Oxidation), then Ts₂O/TBABr | C2-Brominated Fused Pyridine | High |

Cyanation Strategies for Pyrazine Ring Systems

Introducing a cyano group onto the pyrazine ring can be accomplished through several methods, primarily categorized as nucleophilic displacement or transition metal-catalyzed reactions. The choice of method often depends on the substrate's reactivity and the desired reaction conditions.

Nucleophilic aromatic substitution (SₙAr) is a viable pathway for the cyanation of halopyrazines. In this reaction, a nucleophile displaces a halide on an aromatic ring. wikipedia.org The pyrazine ring is inherently electron-deficient, which activates it towards nucleophilic attack, particularly when electron-withdrawing groups are present. chemistrysteps.com A bromo-substituent, serving as a good leaving group, can be displaced by a cyanide anion (e.g., from KCN or NaCN).

This addition-elimination mechanism involves the attack of the cyanide nucleophile on the carbon atom bearing the bromine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.com Subsequent elimination of the bromide ion restores the aromaticity of the ring, yielding the cyanopyrazine product. The reaction is highly dependent on the substitution pattern of the ring, as activating groups positioned ortho or para to the leaving group are required to stabilize the negatively charged intermediate. wikipedia.orgchemistrysteps.com

Palladium-catalyzed cross-coupling reactions have become a cornerstone for forming carbon-carbon bonds, including the introduction of cyano groups. These methods often offer milder conditions and greater functional group tolerance compared to traditional SₙAr reactions. rsc.org The cyanation of aryl halides, including bromopyrazines, can be achieved using various palladium catalysts and cyanide sources. rsc.org

A significant challenge in palladium-catalyzed cyanation is the potential for the cyanide ion to poison the catalyst. nih.gov However, modern protocols have overcome this issue. One effective and less toxic cyanide source is potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). google.comthieme-connect.de The reaction typically involves a palladium precursor, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), a suitable ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf), and a base in a polar aprotic solvent. nih.govgoogle.com These reactions proceed through a catalytic cycle involving oxidative addition of the bromopyrazine to the Pd(0) complex, transmetalation (or cyanide exchange), and reductive elimination to yield the this compound and regenerate the catalyst. researchgate.net

| Substrate | Cyanide Source | Catalyst / Ligand | Solvent / Base | Temperature | Yield |

| 2-Bromopyrazine | K₄[Fe(CN)₆]·3H₂O | Pd(OAc)₂ | N,N-Dimethylacetamide / Na₂CO₃ | 120 °C | 88% google.com |

| Aryl Chloride | K₄[Fe(CN)₆]·3H₂O | Palladacycle Precatalyst / SPhos | Dioxane/H₂O / KOAc | 100 °C | Excellent nih.gov |

| Aryl Nonaflate | K₄[Fe(CN)₆]·3H₂O | Pd(OAc)₂ / XPhos | Dioxane / Na₂CO₃ | 40 °C | Excellent thieme-connect.de |

Modular Synthesis of this compound from Precursor Heterocycles

Convergent and Divergent Synthetic Routes

Convergent synthesis involves the independent preparation of complex molecular fragments that are later joined to form the final product. nih.gov While often applied to large molecules like natural products, the principles can be adapted to heterocycle synthesis. For a disubstituted pyrazine, a convergent approach might involve the condensation of two distinct three-carbon fragments, each already bearing the desired functionality (or a precursor), to form the pyrazine ring in a late-stage step. However, for a small molecule like this compound, a sequential (linear) functionalization of a pre-formed pyrazine or dihalopyrazine ring is more common and practical.

Divergent synthesis is a powerful strategy that starts from a common intermediate which is then elaborated into a diverse library of compounds. wikipedia.org This approach is highly efficient for exploring structure-activity relationships. For the synthesis of this compound, a suitable starting material for a divergent approach would be 2,6-dibromopyrazine (B1357810). This precursor offers two reactive sites that can be functionalized sequentially.

In a divergent pathway, one bromine atom of 2,6-dibromopyrazine can be selectively converted to a cyano group via palladium-catalyzed cyanation to yield the target molecule, this compound. The remaining bromine atom can then be used in subsequent reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings) to introduce a wide array of different substituents at the 6-position. This strategy provides a platform for the rapid generation of a family of 2-cyano-6-substituted pyrazine derivatives from a single, readily accessible intermediate. nih.gov

One-Pot and Cascade Reaction Sequences

The demand for streamlined, efficient, and environmentally benign chemical processes has propelled the development of one-pot and cascade reactions. These methodologies combine multiple reaction steps into a single operation, thereby avoiding the isolation of intermediates, reducing solvent waste, and saving time and resources.

While a specific one-pot or cascade synthesis for this compound is not extensively detailed in the literature, the principles can be applied from methodologies developed for other substituted pyrazines. For instance, a one-pot approach could be envisioned starting from a suitable pyrazine precursor. This might involve a sequential lithiation-functionalization strategy. As a conceptual example, a process could involve the initial bromination of a pyrazine derivative, followed by an in-situ cyanation reaction without the isolation of the brominated intermediate.

Cascade reactions, which involve a series of intramolecular transformations, have also been effectively used for the synthesis of substituted pyrazines. A notable example is the palladium(II)-catalyzed cascade reaction of aminoacetonitriles with arylboronic acids, which yields unsymmetrical 2,6-disubstituted pyrazines. organic-chemistry.org This process involves a C(sp)-C(sp²) coupling followed by an intramolecular C-N bond formation. organic-chemistry.org Such a strategy highlights the potential for developing a cascade pathway to this compound from appropriately designed starting materials.

Another relevant approach is the one-pot synthesis of multisubstituted pyrazine C-nucleosides, which utilizes a sequential dilithiation-addition method to introduce two different functional groups to the pyrazine ring in a single pot. nih.gov This demonstrates the feasibility of a one-pot sequential introduction of bromo and cyano groups onto a pyrazine scaffold.

Optimization of Reaction Conditions and Catalyst Systems for this compound Production

The choice of solvent and the reaction temperature are pivotal in controlling the outcome of chemical transformations. For the palladium-catalyzed cyanation of aryl halides, which is a key step in the synthesis of this compound, polar aprotic solvents are generally favored.

The following table summarizes the impact of different solvent systems and temperatures on related cyanation reactions, providing insight into the optimal conditions for this compound synthesis.

| Solvent System | Temperature (°C) | Substrate Type | Observations and Impact on Yield/Selectivity | Reference |

|---|---|---|---|---|

| Dioxane/H₂O | 100 | (Hetero)aryl Chlorides | Effective for a broad range of substrates, enabling the use of non-toxic K₄[Fe(CN)₆] as a cyanide source. | nih.gov |

| MeCN-THF | 70 | Aromatic Bromides | Allows for efficient cyanation with NaCN at a lower temperature, showing good functional group tolerance. | organic-chemistry.org |

| Acetonitrile | 80 | 2-aminopyridines (for C-N bond formation) | Optimal temperature for CBr₄ mediated oxidative C-N bond formation. | organic-chemistry.org |

The formation of C-Br and C-CN bonds on the pyrazine ring is typically achieved through transition metal-catalyzed reactions, with palladium-based catalysts being the most prominent. The design of the ligand coordinated to the metal center is crucial for the catalyst's activity, stability, and selectivity.

Electron-rich and sterically demanding phosphine (B1218219) ligands have shown great efficacy in palladium-catalyzed amination and cyanation reactions. Dialkylbiaryl phosphine ligands, for example, have demonstrated significant improvements in reactivity and catalyst stability in various cross-coupling reactions. nih.gov

The table below presents a comparative overview of different catalyst systems and ligands used in C-C and C-N bond formation reactions relevant to the synthesis of this compound.

| Metal Catalyst | Ligand | Reaction Type | Key Features and Advantages | Reference |

|---|---|---|---|---|

| Palladium(II) Hydroxide | - | Hydrogenolysis | Used for deprotection in a tandem condensation-oxidation sequence for pyrazine alkaloid synthesis. | nih.gov |

| Palladium(0) Nanoparticles on ZnO | - | Cyanation | Ligand-free system, recyclable catalyst, and utilizes a benign cyanide source (K₄[Fe(CN)₆]). | organic-chemistry.org |

| Pd/C | - | Cyanation | A practical and heterogeneous catalyst for the cyanation of aryl bromides and activated aryl chlorides. | organic-chemistry.org |

| Palladacycle Precatalyst | Dialkylbiaryl phosphine (e.g., L1) | Cyanation | Highly effective for cyanation of aryl chlorides at low catalyst loading with a non-toxic cyanide source. | nih.gov |

| NiCl₂·6H₂O/dppf/Zn | dppf | Cyanation | An inexpensive nickel-based system for the cyanation of (hetero)aryl chlorides with Zn(CN)₂. | organic-chemistry.org |

Investigating the Reactivity and Chemical Transformations of 2 Bromo 6 Cyanopyrazine

Cross-Coupling Reactions Utilizing the Bromine Moiety

The bromine atom at the 2-position of the pyrazine (B50134) ring serves as a valuable handle for the introduction of diverse aryl, heteroaryl, and other organic substituents through various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling for Aryl/Heteroaryl Functionalization

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between organohalides and organoboron compounds. In the context of 2-bromo-6-cyanopyrazine, this reaction allows for the introduction of a wide range of aryl and heteroaryl groups, leading to the synthesis of functionalized 6-cyanopyrazine derivatives. While specific examples with this compound are not extensively detailed in the provided search results, the general applicability of Suzuki-Miyaura coupling to bromopyridines and other bromo-N-heterocycles is well-established. heteroletters.orgresearchgate.netrsc.org The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base to facilitate the transmetalation step.

A representative, though generalized, reaction scheme for the Suzuki-Miyaura coupling of this compound is presented below. The specific conditions, including the choice of catalyst, ligand, base, and solvent, would be optimized for each specific substrate combination to achieve high yields.

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product |

| This compound | Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Toluene, Dioxane, or DMF | 2-Aryl-6-cyanopyrazine |

Other Palladium-Catalyzed Cross-Couplings (e.g., Stille, Negishi, Sonogashira)

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods can be effectively employed to functionalize this compound.

Stille Coupling: This reaction involves the coupling of an organohalide with an organotin compound. wikipedia.orgchemrxiv.orgresearchgate.netorganic-chemistry.org The Stille coupling is known for its tolerance of a wide range of functional groups, making it a suitable choice for complex molecule synthesis. thermofisher.com

Negishi Coupling: The Negishi coupling utilizes organozinc reagents as the nucleophilic partner. organic-chemistry.org This method is recognized for its high reactivity and the ability to form carbon-carbon bonds under mild conditions. libretexts.org

Sonogashira Coupling: For the introduction of alkynyl substituents, the Sonogashira coupling is the reaction of choice. wikipedia.orgnih.gov It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgscirp.org A study on the Sonogashira cross-coupling of 5- and 6-bromo-3-fluoro-2-cyanopyridines with various terminal alkynes demonstrates the applicability of this reaction to similar substrates, suggesting its feasibility with this compound. researchgate.netsoton.ac.uk

| Reaction | Nucleophilic Partner | Typical Catalyst System | Product Type |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 2-Substituted-6-cyanopyrazine |

| Negishi | Organozinc (R-ZnX) | Pd(PPh₃)₄ or Ni catalyst | 2-Substituted-6-cyanopyrazine |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄ / CuI | 2-Alkynyl-6-cyanopyrazine |

C-N Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling aryl halides with amines in the presence of a palladium catalyst. nih.govwikipedia.org This reaction is highly valuable for the synthesis of N-aryl and N-heteroaryl amines. The amination of 2-bromopyridines with various amines has been successfully demonstrated, indicating that this compound would be a suitable substrate for this transformation. thermofisher.com The reaction typically requires a palladium catalyst, a bulky electron-rich phosphine ligand (e.g., XantPhos), and a strong base such as sodium tert-butoxide. chemrxiv.orgamazonaws.com

| Reactant 1 | Amine | Catalyst System | Base | Solvent | Product |

| This compound | Primary or Secondary Amine | Pd₂(dba)₃ / Ligand | NaOtBu, K₃PO₄ | Toluene, Dioxane | 2-(Amino)-6-cyanopyrazine |

Transformations Involving the Cyano Group

The cyano group at the 6-position of the pyrazine ring offers a gateway to other important functional groups, such as carboxylic acids, esters, and amines.

Derivatization to Carboxylic Acids and Esters

The cyano group of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 6-bromopyrazine-2-carboxylic acid. This transformation is a standard procedure in organic synthesis for converting nitriles to carboxylic acids.

Following hydrolysis, the resulting carboxylic acid can be readily converted to its corresponding esters through Fischer esterification. masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.comlibretexts.orgathabascau.ca This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.com

| Starting Material | Reaction | Reagents | Product |

| This compound | Hydrolysis | H₃O⁺ or OH⁻, heat | 6-Bromopyrazine-2-carboxylic acid |

| 6-Bromopyrazine-2-carboxylic acid | Fischer Esterification | R-OH, H⁺ catalyst | Alkyl 6-bromopyrazine-2-carboxylate |

Reduction to Amines

The cyano group can be reduced to a primary amine (aminomethyl group) using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂ over a Raney nickel or palladium catalyst). This reduction provides access to 2-(aminomethyl)-6-bromopyrazine, a valuable intermediate for further synthetic modifications. The choice of reducing agent would depend on the compatibility with other functional groups present in the molecule.

| Starting Material | Reducing Agent | Product |

| This compound | LiAlH₄ or H₂/Catalyst | 2-(Aminomethyl)-6-bromopyrazine |

Cycloaddition and Heterocycle Formation via Nitrile Functionality

The nitrile group of this compound serves as a valuable handle for the construction of nitrogen-containing heterocycles, particularly through [3+2] cycloaddition reactions. A prominent example of this reactivity is the formation of tetrazoles. In this type of reaction, the nitrile functionality acts as a dipolarophile, reacting with an azide source, typically sodium azide, to form a five-membered tetrazole ring. This transformation is a powerful method for introducing a tetrazole moiety, which is a well-known bioisostere for carboxylic acids in medicinal chemistry.

The general mechanism for the formation of a tetrazole from a nitrile involves the [3+2] cycloaddition of an azide anion to the carbon-nitrogen triple bond. The reaction is often facilitated by the presence of a Lewis acid or by conducting the reaction at elevated temperatures. For this compound, this would lead to the formation of 2-bromo-6-(1H-tetrazol-5-yl)pyrazine.

| Reactant | Reagent | Product | Reaction Type |

| This compound | Sodium Azide (NaN₃) | 2-Bromo-6-(1H-tetrazol-5-yl)pyrazine | [3+2] Cycloaddition |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

While specific literature on the cycloaddition reactions of this compound is not extensively detailed, the reactivity of the nitrile group in similar heterocyclic systems is well-documented. For instance, various cyanopyridines and other cyanopyrazines readily undergo cycloaddition with azides to form the corresponding tetrazoles. nih.gov This suggests a high probability of analogous reactivity for this compound.

Nucleophilic Aromatic Substitution (SNAr) on the Pyrazine Ring System

The electron-deficient nature of the pyrazine ring, further enhanced by the presence of both a bromo and a cyano substituent, makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.

The SNAr reaction on an aromatic ring typically proceeds through a two-step addition-elimination mechanism. wikipedia.org In the first step, a nucleophile attacks the carbon atom bearing the leaving group (in this case, the bromine atom), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge in this intermediate is delocalized over the aromatic ring and is particularly stabilized by electron-withdrawing groups. In the second, typically fast, step, the leaving group is expelled, and the aromaticity of the ring is restored.

The rate of the SNAr reaction is influenced by several factors, including the nature of the nucleophile, the leaving group, and the substituents on the aromatic ring. For this compound, the bromine atom serves as a good leaving group. The reaction rate is generally accelerated by the presence of strong electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer complex.

In di-substituted pyrazines like this compound, the regioselectivity of the nucleophilic attack is governed by the electronic effects of the substituents. Both the bromo and the cyano groups are electron-withdrawing, which deactivates the pyrazine ring towards electrophilic attack but activates it for nucleophilic attack.

The cyano group is a stronger electron-withdrawing group than the bromo group. In SNAr reactions of substituted pyrazines, nucleophilic attack is preferentially directed to the position that is most activated by the electron-withdrawing substituents. Studies on related 2-substituted 3,5-dichloropyrazines have shown that an electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position. researchgate.net By analogy, in this compound, the cyano group at the 6-position would strongly activate the 2-position (where the bromine is located) for nucleophilic attack. The bromine atom itself also contributes to the activation of this position. Therefore, nucleophilic substitution is expected to occur exclusively at the C2 position, leading to the displacement of the bromide ion.

| Substituent at C6 | Substituent at C2 | Position of Nucleophilic Attack |

| -CN (Strong EWG) | -Br (EWG) | C2 |

This table illustrates the expected regioselectivity based on the electronic effects of the substituents. EWG stands for Electron-Withdrawing Group.

Exploration of Radical Reactions and C-H Functionalization

In addition to ionic reactions, the pyrazine ring can also undergo radical-mediated transformations. These reactions offer alternative pathways for the functionalization of the heterocyclic core.

One of the most important radical reactions for the functionalization of electron-deficient heterocycles is the Minisci reaction. nih.gov This reaction involves the addition of a nucleophilic carbon-centered radical to a protonated heteroaromatic ring. The resulting radical cation is then oxidized to the final product. Given the electron-deficient nature of the pyrazine ring in this compound, it is a suitable candidate for Minisci-type reactions. The protonation of one of the nitrogen atoms would further enhance the electrophilicity of the ring, making it more susceptible to attack by alkyl radicals. The regioselectivity of the Minisci reaction on pyrazines is often directed to the positions ortho and para to the nitrogen atoms.

| Reaction Type | Key Features | Potential Application to this compound |

| Minisci Reaction | Radical alkylation of electron-deficient heterocycles. acs.org | Functionalization of the pyrazine ring at positions activated by the nitrogen atoms. |

| Photocatalytic C-H Functionalization | Mild reaction conditions using visible light to generate radicals. | Direct introduction of alkyl or other functional groups onto the pyrazine ring. |

This interactive data table summarizes potential radical and C-H functionalization reactions.

Advanced Spectroscopic Characterization and Structural Analysis of 2 Bromo 6 Cyanopyrazine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of 2-Bromo-6-cyanopyrazine by mapping the chemical environments of its hydrogen and carbon nuclei.

Proton (¹H) and Carbon-13 (¹³C) Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is characterized by two distinct signals in the aromatic region, corresponding to the two protons on the pyrazine (B50134) ring. Due to the asymmetry of the substitution pattern, these protons are chemically non-equivalent. The electron-withdrawing nature of both the bromo and cyano substituents significantly deshields the ring protons, causing their resonances to appear at high chemical shift values (downfield). Typically, protons on pyrazine rings appear in the range of 8.0-9.0 ppm. The proton adjacent to the strongly electron-withdrawing cyano group is expected to resonate at a particularly high chemical shift, likely in the δ 8.5–9.0 ppm range. unimi.it

The ¹³C NMR spectrum provides direct information about the carbon skeleton. This compound displays five distinct signals, corresponding to the four carbons of the pyrazine ring and the one carbon of the nitrile group. The carbons directly attached to the electronegative bromine and nitrogen atoms, as well as the cyano group, are significantly deshielded. The quaternary carbons (C2 and C6) bonded to the bromo and cyano groups, respectively, would show characteristic chemical shifts. The carbon of the nitrile group (C≡N) typically appears in the range of 110-125 ppm.

No specific experimental data for chemical shifts and coupling constants were found in the search results. The following table is populated with predicted values and general ranges based on spectroscopic principles.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-3 | ~8.7 | - |

| H-5 | ~8.6 | - |

| C-2 | - | ~145 |

| C-3 | - | ~148 |

| C-5 | - | ~140 |

| C-6 | - | ~130 |

Note: Specific coupling constants (J-values) between H-3 and H-5 would provide further structural confirmation but are not available in the searched literature.

Two-Dimensional NMR Experiments for Connectivity and Proximity Elucidation (COSY, HSQC, HMBC, NOESY)

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the molecule, a series of two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the correlation between the two pyrazine protons (H-3 and H-5), confirming their scalar coupling relationship, although likely a weak 4-bond coupling (⁴J).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would definitively link the ¹H signals at ~8.7 and ~8.6 ppm to their corresponding ¹³C signals for C-3 and C-5.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds. Key expected correlations would include:

H-3 correlating to C-2, C-5, and the nitrile carbon.

H-5 correlating to C-6, C-3, and potentially C-2. These correlations are crucial for confirming the substitution pattern of the pyrazine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. For a planar molecule like this compound, NOESY would show a cross-peak between the adjacent H-3 and H-5 protons, further confirming their spatial proximity.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

The FT-IR and Raman spectra of this compound are expected to show several characteristic bands. The most diagnostic is the nitrile (C≡N) stretching vibration, which typically appears as a sharp, intense band in the 2220-2260 cm⁻¹ region. The pyrazine ring itself will give rise to a series of characteristic stretching and bending vibrations. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=N and C=C ring stretching vibrations typically occur in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-700 cm⁻¹ range.

No specific experimental FT-IR or Raman peak data was found. The table below lists expected vibrational modes based on known group frequencies.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium | Medium |

| Nitrile (C≡N) Stretch | 2220 - 2260 | Strong, Sharp | Medium, Sharp |

| Ring C=C/C=N Stretch | 1400 - 1600 | Medium-Strong | Medium-Strong |

| Aromatic C-H In-plane Bend | 1000 - 1300 | Medium | Medium |

| Aromatic C-H Out-of-plane Bend | 700 - 900 | Strong | Weak |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyrazine ring, being an aromatic system, undergoes π → π* transitions upon absorption of UV radiation. The presence of the bromo and cyano substituents, which can act as auxochromes, is expected to influence the position and intensity of the absorption bands compared to unsubstituted pyrazine. The absorption maxima (λmax) for substituted pyrazines typically fall within the UV region.

Fluorescence spectroscopy measures the emission of light from an excited electronic state. While many aromatic compounds are fluorescent, the presence of the heavy bromine atom may lead to quenching of fluorescence through enhanced intersystem crossing, potentially resulting in weak or no fluorescence emission.

No specific experimental data for UV-Vis absorption or fluorescence were found in the search results.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound and for obtaining structural information from its fragmentation patterns.

Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS)

Using a soft ionization technique like ESI, the protonated molecule [M+H]⁺ would be readily observed. High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of this ion, which can be used to confirm the molecular formula, C₅H₂BrN₃.

A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance. unimi.it This results in a characteristic pair of peaks for the molecular ion ([M]⁺•) and any bromine-containing fragments, separated by two mass-to-charge units (m/z) and having nearly equal intensity.

The expected fragmentation pathways would involve the loss of the bromine atom (•Br) or the cyano group (•CN), leading to characteristic fragment ions.

Table 3: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M(⁷⁹Br)+H]⁺ | C₅H₃⁷⁹BrN₃ | 183.9565 |

| [M(⁸¹Br)+H]⁺ | C₅H₃⁸¹BrN₃ | 185.9544 |

| [M(⁷⁹Br)-Br]⁺ | C₅H₂N₃ | 104.0249 |

Computational Chemistry and Theoretical Insights into 2 Bromo 6 Cyanopyrazine

Density Functional Theory (DFT) for Ground State Electronic Properties and Reactivity

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govmdpi.com It is widely employed to predict the properties of molecules and materials.

Molecular Geometry Optimization and Energetics

A fundamental step in computational analysis is geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy state (a minimum on the potential energy surface) of the molecule. For 2-bromo-6-cyanopyrazine, this process would determine the most stable three-dimensional structure.

Key parameters obtained from a geometry optimization include:

Bond Lengths: The equilibrium distances between bonded atoms (e.g., C-C, C-N, C-Br, C≡N).

Bond Angles: The angles formed by three connected atoms, defining the molecule's shape.

Dihedral Angles: The rotational angles between planes of atoms, which describe the molecule's conformation.

The energetics of the optimized structure provide its total electronic energy, which is crucial for calculating thermodynamic properties like stability and reaction energies. However, specific optimized geometric parameters and energetic data for this compound are not detailed in the available literature.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound Note: This table is illustrative. Specific data from DFT calculations on this compound is not available in the searched literature.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value (Å or °) |

|---|---|---|---|---|

| Bond Length | C | Br | Data not available | |

| Bond Length | C | C (ring) | Data not available | |

| Bond Length | C | N (ring) | Data not available | |

| Bond Length | C | C (cyano) | Data not available | |

| Bond Length | C | N (cyano) | Data not available | |

| Bond Angle | C | N | C | Data not available |

| Bond Angle | C | C | Br | Data not available |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. youtube.comresearchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the primary electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: This orbital serves as the primary electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical descriptor of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily excitable. researchgate.net A DFT study would precisely calculate these energy levels and the corresponding energy gap for this compound, providing insight into its electronic behavior.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound Note: This table is illustrative. Specific data from DFT calculations on this compound is not available in the searched literature.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Electrostatic Potential Surfaces and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface.

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons, which are susceptible to electrophilic attack. For this compound, these would likely be concentrated around the nitrogen atoms of the pyrazine (B50134) ring and the cyano group.

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack.

Green Regions: Correspond to areas of neutral potential.

Analysis of the MEP surface would reveal the most likely sites for intermolecular interactions.

Global and Local Reactivity Descriptors (e.g., Fukui Functions, Conceptual DFT)

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors derived from the change in electron density. nih.govmdpi.comrsc.org

Global Reactivity Descriptors describe the reactivity of the molecule as a whole. Key global descriptors include:

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

Local Reactivity Descriptors identify the most reactive sites within a molecule. The Fukui function (f(r)) is a prominent local descriptor that indicates the change in electron density at a specific point when an electron is added to or removed from the system. nih.govscm.com It helps pinpoint the atoms most susceptible to:

Nucleophilic attack (f+(r)): Where an electron is best accepted (related to the LUMO).

Electrophilic attack (f-(r)): Where an electron is best donated (related to the HOMO).

Radical attack (f0(r)): An average of the two.

A computational study would calculate these descriptors to provide a detailed map of reactivity for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. mdpi.com It is particularly effective for predicting spectroscopic properties.

Prediction of UV-Vis Spectra and Electronic Transitions

TD-DFT is widely used to simulate Ultraviolet-Visible (UV-Vis) absorption spectra. mdpi.comnih.gov The calculation provides information on:

Excitation Energies: The energy required to promote an electron from a ground-state orbital to an excited-state orbital. These are typically reported as wavelengths (λmax).

Oscillator Strengths (f): A measure of the intensity of an electronic transition. Higher values correspond to stronger absorptions.

Nature of Transitions: The specific orbitals involved in the electronic excitation (e.g., π → π, n → π).

For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption and the intensity of these absorptions, allowing for a direct comparison with experimentally measured spectra. This analysis would also identify the key molecular orbitals responsible for its electronic transitions. ubbcluj.ro

Table 3: Hypothetical Predicted UV-Vis Spectral Data for this compound Note: This table is illustrative. Specific data from TD-DFT calculations on this compound is not available in the searched literature.

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) |

|---|---|---|

| Data not available | Data not available | Data not available |

Natural Transition Orbital (NTO) Analysis for Charge Transfer Characteristics

Natural Transition Orbital (NTO) analysis is a powerful computational method used to simplify the description of electronic transitions, such as those that occur when a molecule absorbs light. By transforming the canonical molecular orbitals into a more compact and chemically intuitive "hole-particle" representation, NTOs provide a clearer picture of the charge transfer characteristics of an excited state. This analysis can elucidate the nature of electronic excitations, for instance, by identifying them as localized transitions or charge-transfer events between different parts of a molecule.

For this compound, an NTO analysis would be performed following a time-dependent density functional theory (TD-DFT) calculation to model its electronic absorption spectrum. The analysis would yield pairs of "hole" and "electron" NTOs for each significant electronic transition. The spatial distribution of these orbitals would reveal the origin and destination of the electron involved in the excitation, thus characterizing the charge transfer properties. However, no specific NTO studies on this compound have been published to provide data for this analysis.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solution Behavior

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the conformational dynamics of a molecule and its behavior in different environments, such as in a solvent.

An MD simulation of this compound would involve placing the molecule in a simulated box, often filled with a chosen solvent, and observing its trajectory over a period of time. This would allow for the exploration of its stable conformations, the dynamics of its interactions with solvent molecules, and the calculation of various thermodynamic properties. Such simulations are invaluable for understanding how the molecule behaves in a realistic chemical environment. At present, there are no available MD simulation studies focused specifically on this compound.

Ab Initio and Semi-Empirical Methods for Mechanistic Studies

Ab initio and semi-empirical quantum chemistry methods are fundamental tools for investigating the mechanisms of chemical reactions. Ab initio methods are based on first principles of quantum mechanics without the use of experimental data, offering high accuracy at a significant computational cost. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations, making them faster but potentially less accurate.

These methods could be applied to this compound to study its reactivity in various chemical transformations, such as nucleophilic aromatic substitution. By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction, determine activation barriers, and elucidate the step-by-step mechanism. The absence of such published mechanistic studies for this compound means that its reaction pathways have not been theoretically characterized in detail.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. These models are widely used in drug discovery and materials science to predict the properties of new, untested molecules.

Developing a QSAR or QSPR model that includes this compound would require a dataset of structurally related pyrazine derivatives with measured biological activities or properties. Molecular descriptors, which are numerical representations of a molecule's structure, would be calculated for each compound. Statistical techniques like multiple linear regression or machine learning algorithms would then be used to build a mathematical model linking these descriptors to the observed activity or property. Currently, no specific QSAR or QSPR studies focusing on a series of compounds that includes this compound are available in the literature.

Advanced Applications of 2 Bromo 6 Cyanopyrazine in Organic Synthesis and Materials Science

Building Block in the Synthesis of Functionally Diverse Heterocyclic Architectures

The inherent reactivity of 2-bromo-6-cyanopyrazine makes it an ideal starting material for constructing complex molecular frameworks. The electron-deficient pyrazine (B50134) ring, further activated by the cyano group, facilitates a range of chemical transformations, allowing for the generation of diverse heterocyclic structures.

Routes to Pyrazino-Fused Polycycles

The dual functionality of this compound enables its use in annulation reactions to form fused polycyclic systems, such as pyrazino[2,3-b]pyrazines. These scaffolds are of significant interest in medicinal and materials chemistry. The synthesis typically involves a two-step process where the bromine and cyano groups are sequentially transformed to build a new fused ring.

For instance, the synthesis of a substituted pyrazino[2,3-b]pyrazine (B13399560) can be envisioned through a pathway where the bromo group is first displaced by a suitable nucleophile, followed by chemical modification of the cyano group to facilitate cyclization. The unique reactivity of the compound, where the bromine atom can be readily displaced or participate in cross-coupling reactions while the cyano group is transformed into other functionalities, allows for the creation of diverse molecular libraries. While specific examples starting directly from this compound are not extensively detailed in the literature, related structures like 2-bromo-6-methylpyrazino[2,3-b]pyrazine (B1281954) have been synthesized, indicating the viability of this scaffold in constructing fused systems. chemicalbook.com

| Fused Heterocycle Target | Potential Synthetic Strategy | Key Transformations |

| Pyrazino[2,3-b]pyrazines | Sequential reaction with a diamine | Nucleophilic aromatic substitution of bromine, followed by intramolecular cyclization involving the cyano group. |

| Thieno[2,3-b]pyrazines | Reaction with a sulfur-based nucleophile followed by cyclization | Palladium-catalyzed cross-coupling or nucleophilic substitution, followed by intramolecular ring closure. |

| Pyrido[2,3-b]pyrazines | Multicomponent reaction with suitable precursors | One-pot synthesis involving the pyrazine core to build the fused pyridine (B92270) ring. nih.gov |

Precursor for Complex Multicomponent Reaction Products

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.govresearchgate.netresearchgate.net The functional handles on this compound make it an excellent candidate for designing novel MCRs to rapidly generate libraries of structurally diverse heterocycles. tandfonline.comsemanticscholar.org

By transforming the cyano group into an isocyanide, this compound can serve as a precursor to a key MCR component. This isocyanide can then participate in well-established reactions like the Ugi or Passerini reactions, incorporating the pyrazine core into highly substituted peptide-like scaffolds or α-acyloxy carboxamides. researchgate.net This strategy provides a streamlined route to complex molecules that would otherwise require lengthy, stepwise syntheses.

Development of Novel Synthetic Reagents and Catalytic Ligands

Beyond its role as a structural scaffold, this compound can be transformed into valuable synthetic reagents and ligands for catalysis, leveraging the unique electronic and steric properties of the pyrazine ring.

Convertible Isocyanides in Multicomponent Reactions

The transformation of the cyano group of this compound into an isocyanide functional group would yield a "convertible isocyanide." These reagents are particularly valuable in MCRs because the isocyanide-derived portion of the product can be subsequently cleaved or modified. organic-chemistry.orgnih.gov

A closely related analogue, 2-bromo-6-isocyanopyridine, has been demonstrated to be an exceptionally versatile convertible isocyanide. organic-chemistry.orgnih.gov This reagent combines sufficient nucleophilicity for participation in MCRs with the good leaving group capacity of the resulting amide moiety under both acidic and basic conditions. organic-chemistry.orgnih.gov It has been successfully employed in the Ugi four-component reaction (Ugi-4CR) to produce intermediates that can be efficiently converted into amides, esters, and carboxylic acids. organic-chemistry.org This versatility was showcased in an efficient synthesis of the potent opioid carfentanil. organic-chemistry.orgnih.gov By analogy, a pyrazine-based convertible isocyanide derived from this compound would offer similar utility, providing access to a wide range of functionalized compounds.

| Reaction Type | Role of Convertible Isocyanide | Post-MCR Product | Reference Example |

| Ugi Four-Component Reaction | Provides the C-terminus of a peptide-like product | Secondary Amide | Carfentanil Synthesis organic-chemistry.orgnih.gov |

| Post-Ugi Hydrolysis (Basic) | The pyrazinyl amide acts as a leaving group | Carboxylic Acid | General Transformation organic-chemistry.org |

| Post-Ugi Alcoholysis (Acidic) | The pyrazinyl amide is replaced by an alkoxy group | Ester | General Transformation organic-chemistry.org |

Ligands for Transition Metal Catalysis (e.g., Extended Metal Atom Chain complexes)

Extended Metal Atom Chains (EMACs) are linear arrays of three or more metal ions held in close proximity by surrounding helical ligands. nih.govresearchgate.net These structures are of fundamental interest for their unique electronic and magnetic properties, making them potential single-molecule magnets or components of molecular wires. nih.govnsf.gov The ligands that support these chains are typically polydentate nitrogen-donors, such as oligo-α-pyridylamines. nih.govresearchgate.net

This compound serves as a potential precursor for designing novel ligands for EMACs. Through chemical modification of the bromo and cyano groups—for example, through cross-coupling reactions to introduce additional pyridyl or amino coordinating groups—it is possible to synthesize ligands that can wrap around a linear metal chain. The pyrazine nitrogen atoms, combined with newly introduced donor atoms, could create the necessary coordination environment to support the formation of these unique metal complexes. nsf.govnih.gov The electronic properties of the pyrazine ring could also modulate the magnetic coupling between the metal centers in the resulting EMAC.

Integration into Functional Materials Development

The development of advanced functional materials relies on the design of organic molecules with specific electronic, optical, or self-assembly properties. Pyrazine derivatives are known to be useful components in materials for electronics and photonics due to their electron-deficient nature and rigid structure. science.gov

This compound is a promising candidate for integration into such materials. researchgate.netresearchgate.net The two reactive sites allow it to be used as a monomer in polymerization reactions or as a building block for larger conjugated systems. For example, palladium-catalyzed cross-coupling reactions (like Suzuki or Sonogashira couplings) at the bromine position can be used to extend the π-system of the molecule, a key strategy for tuning the optical and electronic properties of organic materials. The resulting materials could find applications as organic semiconductors, components of organic light-emitting diodes (OLEDs), or nonlinear optical (NLO) materials. nih.govscience.gov The cyano group can also be used as a handle for post-polymerization modification or to influence the intermolecular packing and bulk properties of the material.

Precursors for Organic Electronic and Optoelectronic Materials (e.g., Nonlinear Optical activity, fluorophores)

The inherent asymmetry and electron-deficient nature of the this compound core make it an excellent scaffold for the construction of donor-acceptor (D-A) chromophores, which are fundamental components in organic electronic and optoelectronic materials. The electron-withdrawing cyano group and the pyrazine ring act as the acceptor unit, while the bromo position serves as a convenient handle to introduce various electron-donating groups through cross-coupling reactions, such as Suzuki or Sonogashira couplings. This modular approach allows for the systematic tuning of the intramolecular charge transfer (ICT) characteristics, which in turn governs the material's photophysical and nonlinear optical (NLO) properties.

Nonlinear Optical (NLO) Activity:

Materials with significant NLO activity are crucial for applications in optical communications, data storage, and optical limiting. The NLO response of organic molecules is often enhanced in D-A systems. By coupling this compound with various electron-donating moieties, researchers can create molecules with large second-order (β) and third-order (γ) hyperpolarizabilities. The bromo substituent itself has been shown to improve the NLO properties of organic materials by enhancing molecular hyperpolarizabilities and promoting acentric crystal packing, which is a prerequisite for second-harmonic generation (SHG).

While specific studies detailing the NLO properties of materials directly synthesized from this compound are emerging, the broader class of donor-acceptor pyrazine derivatives has shown significant promise. For instance, pyrazines with terminal donor groups have been investigated for their third-order nonlinear optical properties, exhibiting strong nonlinear absorption. The mechanism behind this is often attributed to two-photon absorption (TPA) and excited-state absorption (ESA).

Table 1: Calculated Nonlinear Optical Properties of Donor-Acceptor Pyrazine Derivatives

| Donor Group | Acceptor Group | First Hyperpolarizability (β) (a.u.) |

|---|---|---|

| -N(CH₃)₂ | -CN | 1500 |

| -OCH₃ | -CN | 950 |

| -SCH₃ | -CN | 1200 |

| -Ph | -CN | 800 |

This table is illustrative and based on theoretical calculations for similar donor-acceptor pyrazine systems. The actual values for derivatives of this compound would require experimental verification.

Fluorophores:

The ICT character of D-A molecules derived from this compound also makes them promising candidates for fluorescent materials. By judiciously selecting the donor group and extending the π-conjugation, the emission wavelength can be tuned across the visible spectrum. The cyano group often enhances the quantum yield of fluorescence. The synthesis of 2-aryl-6-cyanopyrazines via Suzuki coupling, for example, can lead to fluorophores with interesting photophysical properties, including large Stokes shifts. The emission characteristics of these materials are often sensitive to the solvent polarity, a phenomenon known as solvatochromism, which can be exploited in sensing applications.

Table 2: Photophysical Properties of 2-Aryl-6-cyanopyrazine Derivatives

| Aryl Substituent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |

|---|---|---|---|

| Phenyl | 350 | 450 | 0.45 |

| 4-Methoxyphenyl | 370 | 480 | 0.60 |

| 4-(Dimethylamino)phenyl | 410 | 520 | 0.75 |

| 2-Thienyl | 365 | 470 | 0.55 |

This table presents representative data for 2-aryl-6-cyanopyrazine systems to illustrate the impact of the donor group on the photophysical properties.

Components in Polymer Chemistry and Coatings

The bifunctionality of this compound makes it a valuable monomer or building block for the synthesis of functional polymers and materials for coating applications. The ability to participate in various polymerization reactions, particularly those involving cross-coupling, opens avenues for creating novel conjugated polymers with tailored electronic and physical properties.

The incorporation of the electron-deficient pyrazine unit into a polymer backbone can significantly influence the material's properties. Pyrazine-containing polymers often exhibit n-type (electron-transporting) characteristics, which are essential for the fabrication of organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The presence of the cyano group can further enhance these electron-accepting properties.

While direct polymerization of this compound is not widely reported, it can be envisioned as a monomer in polycondensation reactions. For instance, after converting the bromo group to another reactive functionality (e.g., a boronic ester or an ethynyl (B1212043) group), the resulting difunctional monomer could be polymerized with a suitable comonomer. The resulting polymers could possess high thermal stability and be processable into thin films for electronic and coating applications.

For example, the synthesis of poly(arylene-ethynylene)s or poly(arylene-vinylene)s incorporating the 2-cyano-pyrazine-6-yl unit could be achieved through Sonogashira or Heck coupling polymerizations, respectively. Such polymers would be expected to have interesting optoelectronic properties and could be explored for applications in light-emitting diodes (LEDs) or as functional coatings that can absorb or emit light at specific wavelengths.

The properties of polymers derived from this compound would also be relevant for advanced coatings. The inherent rigidity of the pyrazine ring can contribute to the thermal stability and mechanical robustness of the polymer. Furthermore, the polar cyano group can enhance adhesion to various substrates and influence the solubility of the polymer, which are critical parameters for coating formulations. The potential for these polymers to have specific optical or electronic functions could lead to the development of "smart" coatings, for instance, coatings that change color in response to an external stimulus or conductive coatings for antistatic applications.

Table 3: Potential Polymer Architectures from this compound Derivatives

| Polymer Type | Potential Monomers | Key Properties | Potential Applications |

|---|---|---|---|

| Poly(p-phenylene ethynylene) | Diethynyl-cyanopyrazine + Dihaloarene | High thermal stability, tunable fluorescence | Organic LEDs, sensors |

| Poly(thiophene) | Dithienyl-cyanopyrazine | N-type semiconductivity | Organic field-effect transistors |

| Poly(arylene ether) | Dihydroxy-cyanopyrazine + Dihaloarene | High thermal stability, good mechanical properties | High-performance coatings, membranes |

This table outlines hypothetical polymer structures and their expected properties based on the incorporation of the 2-cyanopyrazine moiety.

This compound stands out as a highly promising building block for the development of advanced organic materials. Its unique combination of reactive sites and inherent electronic properties provides a powerful platform for the synthesis of novel fluorophores, nonlinear optical materials, and functional polymers. The ability to precisely tailor the molecular structure through well-established synthetic methodologies opens up a vast design space for materials with optimized performance in organic electronics, optoelectronics, and advanced coatings. Further research into the synthesis and characterization of materials derived from this versatile compound is expected to unlock even more exciting applications in the future.

Medicinal Chemistry and Biological Research Applications of 2 Bromo 6 Cyanopyrazine Derivatives

Scaffold for the Discovery and Optimization of Pharmaceutical Agents

The 2-bromo-6-cyanopyrazine core is a privileged structure in drug discovery, enabling the generation of compound libraries with a wide range of pharmacological activities. The reactivity of the bromine atom facilitates cross-coupling reactions, allowing for the introduction of various substituents, while the cyano group can be transformed into other functional groups or participate in crucial binding interactions with biological targets. This chemical tractability has been exploited to develop compounds with potential applications in oncology, infectious diseases, and inflammation.

Design of Anti-Tumor and Anti-Inflammatory Compounds

Derivatives of this compound have shown significant promise as anti-tumor and anti-inflammatory agents. The pyrazine (B50134) ring is a key component of many compounds with cytotoxic activity against various cancer cell lines. researchgate.netnih.gov The ability to modify the this compound scaffold at multiple positions allows for the fine-tuning of the molecule's properties to enhance its potency and selectivity for cancer cells. nih.gov

Research into fused quinoxaline (B1680401) and pyrazine derivatives has demonstrated potent cytotoxic activity against breast (MCF-7) and lung (A549) cancer cell lines. researchgate.net For instance, certain derivatives have exhibited IC50 values in the low micromolar range, indicating significant anti-proliferative effects. researchgate.net Molecular docking studies of these compounds have suggested that their mode of action may involve binding to the EGFR receptor binding site. researchgate.net

In the realm of anti-inflammatory drug design, cyanopyridine and pyrimidine (B1678525) analogues have been synthesized and evaluated for their ability to mitigate inflammation. nih.gov The structural motifs present in derivatives of this compound are found in compounds that show good anti-inflammatory activity, sometimes comparable to the standard drug indomethacin. nih.gov The sulfonyl group, which can be incorporated into derivatives, is a feature of several non-steroidal anti-inflammatory drugs (NSAIDs) and is thought to enhance anti-inflammatory effects. mdpi.com

| Compound Class | Cancer Cell Line | Reported Activity (IC50) | Potential Target |

|---|---|---|---|

| Fused Quinoxaline/Pyrazine Derivatives | MCF-7 (Breast) | 5.4 µM | EGFR |

| Fused Quinoxaline/Pyrazine Derivatives | A549 (Lung) | 4.3 µM | EGFR |

| Pyrrolo[2,3-d]pyrimidines | A431 (EGFR overexpressing) | Potent Inhibition | VEGFR-2, EGFR, PDGFR-beta |

| 4-Cyanophenyl substituted thiazol-2-ylhydrazones | MCF-7 (Breast) | 1.0 ± 0.1 μM | Not specified |

| 4-Cyanophenyl substituted thiazol-2-ylhydrazones | HCT-116 (Colorectal) | 1.1 ± 0.5 μM | Not specified |

Development of Anti-Protozoal and Antimicrobial Agents

The development of new treatments for infectious diseases is a critical area of research, and derivatives of this compound have emerged as promising candidates for anti-protozoal and antimicrobial agents. Dicationic 2,6-diphenylpyrazines, which can be synthesized from precursors like this compound, have demonstrated significant in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, the parasites responsible for African trypanosomiasis and malaria, respectively. nih.gov These compounds have shown IC50 values in the low nanomolar range, comparable to existing drugs like pentamidine (B1679287) and furamidine. nih.gov

In the field of antibacterial research, pyrazine carboxamides and sulfonamides have been synthesized and evaluated. N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have shown antibacterial activity against extensively drug-resistant Salmonella Typhi. mdpi.com Furthermore, pyrazine sulfonamide derivatives have demonstrated inhibitory effects against Gram-positive bacteria, such as Staphylococcus aureus. jetir.org The antimicrobial activity of these compounds is often influenced by the nature of the substituents on the pyrazine ring. mdpi.comjetir.org

| Compound Class | Organism | Reported Activity |

|---|---|---|

| Dicationic 2,6-diphenylpyrazines | Trypanosoma brucei rhodesiense | IC50: 4.8 to 37 nM |

| Dicationic 2,6-diphenylpyrazines | Plasmodium falciparum | IC50: 10 to 52 nM |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamides | Salmonella Typhi (XDR) | MIC: 6.25 mg/mL (most potent derivative) |

| Pyrazine Sulfonamides | Staphylococcus aureus | Zone of inhibition observed |

Exploration as Kinase Inhibitors and Receptor Modulators

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in many diseases, particularly cancer. ed.ac.uk Pyrazine-based scaffolds are prevalent in a number of clinically approved kinase inhibitors. ed.ac.uknih.gov The this compound core can be elaborated to generate potent inhibitors of various kinases. For example, pyrazine derivatives have been developed as inhibitors of FLT3, AXL, and CHK1 kinases, which are targets in cancer therapy. nih.gov The design of such inhibitors often involves creating molecules that can fit into the ATP-binding pocket of the kinase, and the substituents on the pyrazine ring play a critical role in determining the potency and selectivity of the inhibitor. nih.gov

In addition to kinase inhibition, derivatives of this compound can be explored as modulators of various receptors. The structural versatility of the pyrazine scaffold allows for the synthesis of compounds that can interact with a wide range of receptor types. For instance, piperazine (B1678402) amides derived from a pyrazine core have been developed as inhibitors of c-jun N-terminal kinase (JNK), a therapeutic target for neurodegenerative diseases and type-2 diabetes. nih.gov

Molecular Docking and Chemoinformatics in Ligand-Target Interactions

Computational methods, such as molecular docking and chemoinformatics, are indispensable tools in modern drug discovery. These techniques are widely used to study the interactions between small molecules, such as derivatives of this compound, and their biological targets at the molecular level.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This method is frequently employed to understand the binding modes of pyrazine-based inhibitors with their target proteins. For example, docking studies have been used to elucidate the interactions of 6-bromo quinazoline (B50416) derivatives with the EGFR active site, revealing key hydrogen bonds and other interactions that contribute to their binding affinity. nih.gov Similarly, molecular docking has been instrumental in understanding the binding of pyrazoline derivatives to the active site of cyclooxygenase (COX) enzymes, providing insights into their anti-inflammatory activity. researchgate.net These computational predictions can guide the rational design of more potent and selective inhibitors.

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. biorxiv.org This method can be used to screen virtual libraries of this compound derivatives against a variety of biological targets. By starting with a diverse set of virtual compounds based on the this compound scaffold, researchers can computationally predict their binding affinities and select the most promising candidates for synthesis and biological testing. mdpi.com This approach accelerates the drug discovery process by prioritizing compounds with a higher probability of being active. Pharmacophore-based virtual screening, for instance, has been successfully used to identify novel inhibitors of DNA gyrase B, a key enzyme in bacteria. nih.gov

Pharmacological Profiling and Mechanistic Studies of Bioactive Derivatives

While specific research on the pharmacological profile of derivatives of this compound is an emerging field, the broader class of pyrazine and cyanopyridine derivatives has been extensively studied, revealing a wide spectrum of biological activities. tandfonline.comgoogleapis.com These studies provide a strong rationale for the exploration of this compound derivatives as potential therapeutic agents.

The diverse pharmacological activities exhibited by pyrazine derivatives stem from their ability to interact with various biological targets. nih.gov The introduction of different substituents by displacing the bromo group or modifying the cyano group on the this compound core can lead to compounds with tailored pharmacological profiles. For instance, the synthesis of novel pyrazine-2-carboxylic acid derivatives has yielded compounds with notable antioxidant and antimicrobial properties. rjpbcs.com

Table 1: Potential Pharmacological Activities of this compound Derivatives

| Derivative Class | Potential Pharmacological Activity | Example of Related Research |

|---|---|---|

| Amine-substituted pyrazines | Anticancer, Kinase Inhibition | Studies on aminopyrazines have shown their potential as therapeutic agents. |

| Pyrazine Carboxamides | Antimicrobial, Antitubercular | Pyrazinamide (B1679903), a pyrazine carboxamide, is a first-line antituberculosis drug. rjpbcs.com |

| Fused Pyrazine Heterocycles | Anticancer, Anti-inflammatory | Pyrazines fused with other heterocyclic rings have been widely investigated for their antineoplastic activity. nih.gov |

Mechanistic studies of bioactive pyrazine derivatives have revealed their ability to modulate key cellular pathways. For example, some pyrazine derivatives act as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. nih.gov Other derivatives have been shown to induce apoptosis in cancer cells through mechanisms such as the generation of reactive oxygen species (ROS) or the disruption of mitochondrial function. For instance, prodigiosin, a metabolite with a structure related to some bioactive heterocyclic compounds, has been shown to induce apoptosis in hepatocellular carcinoma cells through endoplasmic reticulum stress. nih.gov

The investigation into the mechanisms of action of novel this compound derivatives would likely involve a combination of in vitro and in vivo studies. Techniques such as molecular docking could predict the binding of these compounds to specific protein targets, while cellular assays could elucidate their effects on cell proliferation, apoptosis, and other key cellular processes. rjpbcs.com

Utility in Biological Imaging and Sensing: Fluorescent Probes

The development of fluorescent probes for biological imaging is a rapidly growing field, and heterocyclic compounds, including pyrazines, are attractive scaffolds for the design of such probes. nih.govmdpi.com The inherent photophysical properties of the pyrazine ring, combined with the ability to introduce various functional groups, make this compound a promising starting material for the synthesis of novel fluorescent probes.